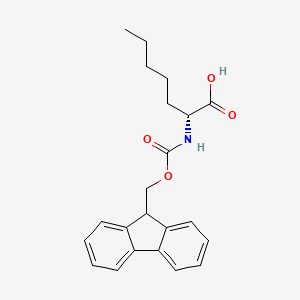

Fmoc-R-2-aminoheptanoic acid

Description

Contextualization of Unnatural Amino Acids in Peptide Science and Peptidomimetic Design

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. nih.gov They can be found in nature or synthesized chemically and have become indispensable tools in modern drug discovery and peptide science. sigmaaldrich.com The incorporation of UAAs into peptides allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess improved characteristics. sigmaaldrich.comscispace.com

The use of UAAs offers several advantages in drug design and development. scispace.comnih.gov By modifying the side chains or the backbone of peptides, researchers can enhance their therapeutic properties, such as increased stability in the body, greater potency, better absorption when taken orally, improved distribution to target tissues, and higher selectivity for their biological targets. nih.govsigmaaldrich.com This has led to the development of several clinically approved drugs that incorporate UAAs. scispace.comnih.gov

Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Strategy in Contemporary Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial component in the synthesis of peptides, particularly in a method known as solid-phase peptide synthesis (SPPS). wikipedia.orgspcmc.ac.in In SPPS, amino acids are added one by one to a growing peptide chain that is attached to a solid support. The Fmoc group acts as a temporary "protector" for the amino group of the amino acid being added, preventing it from reacting unintentionally. spcmc.ac.in

The key advantage of the Fmoc protecting group is its stability under acidic conditions and its easy removal by a weak base, such as piperidine (B6355638). wikipedia.orgchempep.com This "orthogonal" protection strategy allows for the selective removal of the Fmoc group without disturbing other protecting groups on the amino acid side chains or the linkage of the peptide to the solid support, which are typically acid-labile. spcmc.ac.inchempep.com This targeted removal is essential for the stepwise and controlled assembly of the peptide chain. spcmc.ac.in Furthermore, the cleavage of the Fmoc group releases a byproduct that can be detected by UV spectroscopy, allowing for real-time monitoring of the synthesis progress. wikipedia.orgspcmc.ac.in The mild conditions used for Fmoc removal are also compatible with the synthesis of modified peptides, such as those containing glycosylation or phosphorylation, which might be unstable under the harsher conditions required for other protecting groups. nih.gov

Significance of R-Configuration Stereochemistry in Unnatural Amino Acid Building Blocks for Structured Peptides

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of peptides. jpt.com Most natural amino acids exist in the "L" configuration. libretexts.org However, the use of unnatural amino acids with the opposite "R" (or "D") configuration can have profound effects on the structure and function of a peptide. acs.org

Introducing an R-configured amino acid into a peptide chain can alter its three-dimensional shape, influencing how it folds and interacts with its biological target. nih.gov This can lead to peptides with enhanced stability against degradation by enzymes in the body, as these enzymes are often specific for L-amino acids. jpt.com The altered conformation can also result in a better fit with a specific receptor or enzyme, leading to increased potency and selectivity. sigmaaldrich.com Therefore, the precise control of stereochemistry, such as the R-configuration in Fmoc-R-2-aminoheptanoic acid, is a powerful tool for designing peptides with specific, predetermined structures and functions for therapeutic or research applications. jpt.comacs.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1629051-80-4 sigmaaldrich.com |

| Molecular Formula | C22H25NO4 scbt.comchemsrc.com |

| Molecular Weight | 367.44 g/mol scbt.comchemsrc.com |

| Appearance | Solid |

| Solubility | Soluble in N,N-dimethylformamide (DMF) publish.csiro.au |

| LogP | 4.76300 chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDZIUESKRBOW-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc R 2 Aminoheptanoic Acid

Stereoselective Synthesis of R-2-Aminoheptanoic Acid Precursors

The critical step in the synthesis of Fmoc-R-2-aminoheptanoic acid is the establishment of the chiral center at the α-carbon. Various stereoselective strategies have been developed to produce the R-2-aminoheptanoic acid precursor with high enantiopurity.

Enantioselective Transformations for Chiral Control

Enantioselective catalysis provides a direct and efficient route to chiral α-amino acids. One powerful approach involves the asymmetric Mannich-type reaction. For instance, a bifunctional tertiary amine-squaramide catalyst can promote the enantioselective addition of a nucleophile to an N-protected aldimine, leading to the desired chiral amine functionality. medchemexpress.comtotal-synthesis.com While not specific to 2-aminoheptanoic acid, this methodology has been successfully applied to a range of non-proteinogenic α-amino acids, demonstrating its potential for adaptation. The key to this approach is the design of a chiral catalyst that can effectively control the facial selectivity of the nucleophilic attack on the imine.

Another strategy is the direct stereoselective α-alkylation of amino acid ester derivatives. acs.org This can be achieved through enantioselective transition metal catalysis or phase-transfer organocatalysis, allowing for the introduction of various alkyl substituents, including the pentyl group required for 2-aminoheptanoic acid. acs.org

Chiral Auxiliary Approaches in α-Amino Acid Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of α-amino acids. These molecules are temporarily incorporated into the substrate to direct a diastereoselective transformation, after which they are cleaved to yield the enantiomerically enriched product. A notable example is the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary. nih.gov In the presence of a nickel complex, this auxiliary can facilitate the isomerization of racemic α-amino acids to yield the desired (S)- or (R)-enantiomer with high optical purity after hydrolysis. nih.gov

The Evans asymmetric aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries, is another well-established method. scielo.br While primarily used for synthesizing β-hydroxy carbonyl compounds, modifications of this approach can be applied to the synthesis of α-amino acids. The auxiliary controls the stereochemical outcome of an alkylation or amination reaction, and its subsequent removal provides the desired chiral amino acid. scielo.brchempep.com

| Chiral Auxiliary Approach | Key Features | Potential Applicability to R-2-Aminoheptanoic Acid |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Employs a nickel complex for isomerization of racemic α-amino acids. nih.gov | Applicable for the deracemization of a racemic mixture of 2-aminoheptanoic acid. |

| Oxazolidinone Auxiliaries (Evans) | Directs diastereoselective alkylation or amination reactions. scielo.brchempep.com | Can be used to introduce the pentyl side chain with high stereocontrol. |

| (S,S)-Cyclohexane-1,2-diol | Serves as a chiral auxiliary in the asymmetric synthesis of α,α-disubstituted α-amino acids. iris-biotech.de | Adaptable for the synthesis of α-monosubstituted amino acids like R-2-aminoheptanoic acid. |

Biocatalytic and Chemoenzymatic Synthesis Routes for Chiral α-Amino Acids

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral α-amino acids. chempep.com Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. researchgate.net

One prominent biocatalytic method is the reductive amination of α-keto acids using amino acid dehydrogenases. chempep.com This process, coupled with an enzymatic cofactor regeneration system, can produce chiral amino acids with very high enantioselectivity. For the synthesis of R-2-aminoheptanoic acid, the corresponding α-keto acid (2-oxoheptanoic acid) would be the substrate.

Transaminases are another class of enzymes widely used for the synthesis of chiral amines and amino acids. creative-peptides.com A transaminase from Chromobacterium violaceum, for example, has been used to produce (S)-2-aminooctanoic acid with high enantiomeric excess. creative-peptides.com By selecting an appropriate R-selective transaminase, this method could be adapted for the synthesis of R-2-aminoheptanoic acid.

Chemoenzymatic approaches combine the advantages of both chemical and enzymatic transformations. acs.orgaltabioscience.com For example, a chemical step could be used to synthesize a racemic precursor, followed by an enzymatic resolution step to isolate the desired enantiomer. L-specific amidases have been utilized in the enantioselective hydrolysis of amino acid amides to produce both L- and D-α-amino acids. acs.org

| Biocatalytic/Chemoenzymatic Method | Enzyme Class | Key Advantages |

| Reductive Amination | Amino Acid Dehydrogenases | High enantioselectivity, good enzyme stability, and broad substrate specificity. chempep.com |

| Transamination | Transaminases | Can be used for asymmetric synthesis from a keto-acid precursor. creative-peptides.com |

| Enzymatic Resolution | Amidases, Lipases | Can resolve racemic mixtures to provide enantiopure amino acids. acs.org |

Optimized Fmoc Group Introduction Strategies

Once the chiral R-2-aminoheptanoic acid is obtained, the subsequent step is the protection of the α-amino group with the Fmoc moiety. The choice of reagent and reaction conditions is crucial for maximizing the yield and minimizing the formation of impurities.

Utilization of Fmoc-Cl and Fmoc-OSu Reagents for Nα-Protection

The two most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Fmoc-Cl is a highly reactive reagent that readily reacts with the amino group of the amino acid. acs.org The reaction is typically carried out under Schotten-Baumann conditions, using a base such as sodium bicarbonate or sodium carbonate in a biphasic solvent system (e.g., dioxane/water or THF/water). total-synthesis.com While effective, the high reactivity of Fmoc-Cl can sometimes lead to the formation of by-products. acs.org

Fmoc-OSu is a more stable, crystalline solid that is now more commonly used for Fmoc protection. total-synthesis.comenamine.net It reacts selectively with the amino group under mild basic conditions, similar to those used for Fmoc-Cl. A key advantage of Fmoc-OSu is that it generally leads to fewer side reactions and is easier to handle than the moisture-sensitive Fmoc-Cl. total-synthesis.com

| Fmoc Reagent | Chemical Formula | Key Characteristics |

| Fmoc-Cl | C15H11ClO2 | Highly reactive acid chloride, sensitive to moisture. total-synthesis.comacs.org |

| Fmoc-OSu | C19H15NO5 | Stable crystalline solid, less prone to side reactions. total-synthesis.comenamine.net |

Reaction Conditions for Maximizing Yield and Minimizing By-product Formation (e.g., dipeptide impurities)

Optimizing the reaction conditions for Fmoc protection is essential for achieving high yields and purity. The choice of base, solvent, and temperature can significantly impact the outcome of the reaction.

For the protection of amino acids, a common procedure involves dissolving the amino acid in an aqueous solution of a mild base like sodium bicarbonate or sodium carbonate and then adding a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent such as acetone (B3395972) or dioxane. Maintaining a slightly alkaline pH is crucial for the reaction to proceed efficiently without causing significant side reactions.

A significant by-product that can form during the Fmoc protection of amino acids, particularly when using the more reactive Fmoc-Cl, is the corresponding Fmoc-dipeptide. acs.org This occurs when a molecule of the newly formed Fmoc-amino acid reacts with another molecule of the unprotected amino acid. To minimize this, it is important to control the stoichiometry of the reactants and to ensure that the Fmoc-reagent is not added in large excess. The use of Fmoc-OSu is generally preferred as it has a lower tendency to form these oligomeric impurities. total-synthesis.com

In the context of solid-phase peptide synthesis (SPPS), where Fmoc protection and deprotection are repeated, other side reactions can occur. For example, diketopiperazine formation can be a significant issue at the dipeptide stage. chempep.com While this is more relevant to the subsequent use of this compound in peptide synthesis, understanding these potential side reactions informs the importance of achieving high purity in the initial Fmoc-protected building block.

Temporary Protecting Group Strategies (e.g., Cu2+ complexation)

In the synthesis of Fmoc-protected amino acids, the temporary protection of the α-amino group is crucial to prevent polymerization and other side reactions during the introduction of the Fmoc group. ug.edu.pl While standard procedures are well-established, innovative strategies are being explored to enhance selectivity and yield, particularly for non-proteinogenic amino acids. One such advanced strategy involves the use of copper(II) ion (Cu2+) complexation.

This method leverages the ability of α-amino acids to form stable chelate complexes with Cu2+ ions, effectively protecting the α-amino and carboxyl groups. This temporary protection allows for selective modification of other parts of the molecule. For instance, in the synthesis of certain Fmoc-protected bis-amino acids, the formation of a dimeric Cu(II) complex containing two carboxylic acids and two α-amino groups temporarily blocks the primary amino group. This allows for the selective introduction of the Fmoc group onto a different nitrogen atom within the molecule. The copper complex can then be dissociated under mild conditions using a strong chelating agent, releasing the desired Fmoc-protected amino acid. While not yet documented specifically for this compound, this strategy holds promise for the synthesis of complex non-proteinogenic amino acid derivatives where traditional methods may lack selectivity.

The coordination properties of Cu2+ with amino acids have been extensively studied, with the metal ion typically binding to the amino and carboxylate groups. nih.gov This interaction is reversible and can be disrupted by changes in pH or the introduction of a stronger chelating agent, making it an attractive option for temporary protection in multi-step syntheses.

Refined Purification and Isolation Techniques for this compound

Preparative Chromatographic Purification (e.g., Preparative HPLC, Chiral HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of Fmoc-amino acids on a larger scale. ajpamc.comteledyneisco.com Reverse-phase HPLC, utilizing a C18 stationary phase, is commonly employed to separate the desired product from unreacted starting materials and by-products. teledyneisco.com The strong UV absorbance of the Fmoc group facilitates detection during chromatographic separation. teledyneisco.com

For chiral molecules like this compound, ensuring enantiomeric purity is paramount. Chiral HPLC is the definitive method for separating enantiomers and is crucial for the quality control of the final product. A key step in obtaining the pure R-enantiomer is the enantiomeric separation of a racemic mixture of Fmoc-2-aminoheptanoic acid. This has been successfully achieved using preparative chiral HPLC with an OJ-H column, employing a mobile phase of 20% methanol (B129727) in CO2. semanticscholar.org

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | OJ-H | semanticscholar.org |

| Mobile Phase | 20% Methanol / CO2 | semanticscholar.org |

| Pressure | 100 bar | semanticscholar.org |

| Flow Rate (Preparative) | 60 mL/min | semanticscholar.org |

| Detection | 220 nm | semanticscholar.org |

Controlled Crystallization and Precipitation Methods for High Purity

Crystallization and precipitation are crucial downstream processing steps for the isolation and purification of Fmoc-amino acids, offering an efficient means to achieve high levels of purity. These methods are often used after initial purification steps like column chromatography to remove residual impurities.

Controlled crystallization involves dissolving the crude this compound in a suitable solvent system, followed by slow cooling or the addition of an anti-solvent to induce the formation of highly ordered crystals. This process effectively excludes impurities from the crystal lattice. Common solvent systems for the recrystallization of Fmoc-amino acids include ethyl acetate (B1210297)/heptane or dichloromethane/heptane. However, for some compounds, achieving crystalline solids can be challenging, and they may precipitate as oils.

Precipitation is another widely used technique. After synthesis and work-up, the Fmoc-protected amino acid can often be precipitated from the reaction mixture by the addition of water or another anti-solvent. The resulting solid can then be collected by filtration and washed to remove soluble impurities. For instance, in some synthetic procedures for Fmoc-protected amines, if an oil forms during work-up, the product is extracted into an organic solvent, and upon removal of the solvent, the product is obtained. If the Fmoc-protected compound is insoluble in a particular solvent like methanol, it can be precipitated, filtered, and washed to yield a pure product. google.com

| Solvent | Anti-Solvent | Outcome |

|---|---|---|

| Ethyl Acetate | Heptane/Petroleum Ether | Crystalline solid or oil |

| Dichloromethane (DCM) | Heptane | Crystalline solid or oil |

| Aqueous/Organic Mixture | Water | Precipitate |

Quality Control Standards for Peptide Synthesis Building Blocks

The quality of Fmoc-amino acid building blocks is critical for the successful synthesis of high-purity peptides. nih.gov Stringent quality control standards are therefore applied to ensure their suitability for use in peptide synthesizers.

High-purity Fmoc-amino acids for peptide synthesis typically have a chemical purity of ≥99% as determined by HPLC. merckmillipore.com Furthermore, for chiral amino acids like this compound, the enantiomeric purity should be very high, often specified as ≥99.8%.

Key quality control parameters include:

Chemical Purity (HPLC): The percentage of the desired Fmoc-amino acid relative to any impurities.

Enantiomeric Purity (Chiral HPLC): The percentage of the desired enantiomer (R-form) compared to the undesired enantiomer (S-form).

Free Amino Acid Content: The presence of the unprotected amino acid, which can lead to double incorporation during peptide synthesis. This is often determined by gas chromatography (GC) and should typically be ≤0.2%. merckmillipore.com

Related Impurities: These can include dipeptides formed during the Fmoc protection step or byproducts from the Fmoc reagent itself. These are typically quantified by HPLC and should be below specified limits (e.g., ≤0.1%). merckmillipore.com

Residual Solvents and Reagents: Traces of solvents like ethyl acetate or reagents like acetic acid can be detrimental to peptide synthesis and are therefore strictly controlled.

| Parameter | Specification | Analytical Method | Reference |

|---|---|---|---|

| HPLC Purity | ≥ 99.0% | Reverse-Phase HPLC | |

| Enantiomeric Purity | ≥ 99.8% | Chiral HPLC | |

| Free Amino Acid | ≤ 0.2% | Gas Chromatography (GC) | merckmillipore.com |

| Dipeptide Impurity | ≤ 0.1% | HPLC | merckmillipore.com |

| Acetate Content | ≤ 0.02% | Ion Chromatography |

By adhering to these advanced synthetic and purification strategies, and maintaining stringent quality control, high-purity this compound can be reliably produced for its successful incorporation into complex and therapeutically relevant peptides.

Integration of Fmoc R 2 Aminoheptanoic Acid in Complex Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) Protocols

The successful integration of Fmoc-R-2-aminoheptanoic acid into a growing peptide chain relies on optimized SPPS protocols. These protocols are designed to ensure high-yield amide bond formation and efficient removal of the temporary Nα-Fmoc protecting group in each cycle of the synthesis. beilstein-journals.org

The formation of a peptide bond between the carboxylic acid of the incoming this compound and the free amine of the resin-bound peptide is a critical step. This reaction is facilitated by activating the carboxylic acid group to make it more susceptible to nucleophilic attack. embrapa.br

A variety of coupling reagents are available to facilitate the formation of the amide bond. These reagents can be broadly categorized into uronium/aminium salts (e.g., HATU, HBTU), phosphonium (B103445) salts (e.g., PyBOP), carbodiimides (e.g., DIC), and other activating agents like triphosgene (B27547) and BTC. The choice of coupling reagent can significantly impact the efficiency and purity of the final peptide.

Uronium and phosphonium-based reagents are highly efficient and widely used in SPPS. sigmaaldrich.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are known for their high reactivity and ability to mediate even difficult couplings, often in the presence of a base like N,N-diisopropylethylamine (DIPEA). sigmaaldrich.comrsc.org HATU, which forms a highly reactive OAt ester, is often considered superior to HBTU, which forms an OBt ester. sigmaaldrich.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium-based reagent that generates a reactive OBt ester. sigmaaldrich.com

Carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide) , are also commonly employed, typically in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) . bachem.com The DIC/HOAt combination is effective at promoting coupling while minimizing racemization. bachem.com

Less common but potent reagents include:

TPTU ((Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate))

Triphosgene (bis(trichloromethyl) carbonate) and BTC (bis(trichloromethyl) carbonate) can be used to generate highly reactive acyl chlorides, though their use is less frequent in standard SPPS due to their hazardous nature. researchgate.net

The relative efficiency of these reagents is generally considered to be OAt > Oxyma Pure > 2-ClOBt > OBt. sigmaaldrich.com

Interactive Table: Comparison of Common Coupling Reagents in SPPS

| Reagent Family | Example Reagent | Activating Species | Key Advantages | Considerations |

| Uronium/Aminium | HATU | OAt ester | High efficiency, suitable for difficult couplings. sigmaaldrich.comrsc.org | Requires a base for activation. bachem.com |

| Uronium/Aminium | HBTU | OBt ester | Widely used, effective for most couplings. sigmaaldrich.com | Less reactive than HATU. sigmaaldrich.com |

| Phosphonium | PyBOP | OBt ester | Good for hindered couplings and cyclization. sigmaaldrich.com | --- |

| Carbodiimide (B86325) | DIC/HOAt | OAt ester | Minimizes racemization, soluble urea (B33335) byproduct. bachem.com | Can be less efficient for sterically hindered amino acids. luxembourg-bio.com |

The rate of amide bond formation is a critical parameter in SPPS. nih.gov Kinetic studies are essential for optimizing coupling times and ensuring complete reactions, thereby minimizing the formation of deletion sequences. The steric hindrance of the amino acid being coupled can significantly affect reaction kinetics. luxembourg-bio.com While this compound is not considered highly sterically hindered, its non-proteinogenic nature may still influence coupling efficiency compared to standard amino acids.

Optimization of coupling efficiency involves several factors:

Reagent Concentration: Using an excess of the Fmoc-amino acid and coupling reagents is standard practice to drive the reaction to completion. rsc.org

Reaction Time: While many couplings are complete within an hour, sterically demanding couplings may require longer reaction times or double coupling cycles. rsc.org

Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, as it effectively swells the resin and dissolves the reagents. chempep.comnih.gov

Monitoring: Real-time monitoring of the coupling reaction can be performed using colorimetric tests like the Kaiser test, which detects free primary amines on the resin. iris-biotech.de

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant side reaction during the activation and coupling steps of peptide synthesis. nih.gov While cysteine and histidine are particularly prone to racemization, it can occur with other amino acids as well. peptide.compeptide.com

Several strategies can be employed to minimize racemization:

Use of Additives: The addition of reagents like HOBt (1-Hydroxybenzotriazole) or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) to carbodiimide-mediated couplings can suppress racemization by forming active esters that are less prone to epimerization. bachem.compeptide.com

Choice of Coupling Reagent: Uronium and phosphonium reagents that incorporate HOBt or HOAt in their structure, such as HBTU and HATU, are designed to reduce racemization. sigmaaldrich.com

Base Selection: The choice of base used during coupling can influence the extent of racemization. Weaker bases like sym-collidine may be preferred over stronger bases like DIPEA in cases where racemization is a concern. bachem.comnih.gov

Temperature Control: Performing couplings at lower temperatures can help to reduce the rate of racemization. nih.gov

Following the successful coupling of this compound, the temporary Fmoc protecting group must be removed from the Nα-amine to allow for the next coupling cycle. chempep.com This is a crucial step that must be efficient and selective, without affecting the acid-labile side-chain protecting groups or the peptide-resin linkage. beilstein-journals.org

The Fmoc group is cleaved under basic conditions via a β-elimination mechanism. springernature.compublish.csiro.au The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base. springernature.comresearchgate.net This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. chempep.comresearchgate.net

Piperidine (B6355638): The most common reagent for Fmoc deprotection is a solution of 20% piperidine in DMF. wikipedia.orguci.edu Piperidine is a secondary amine that is basic enough to efficiently cleave the Fmoc group and also acts as a scavenger for the liberated DBF, forming a stable adduct that prevents side reactions. researchgate.netwikipedia.org A typical deprotection step involves treating the resin with the piperidine solution for a short period (e.g., 3-10 minutes), often repeated once to ensure complete removal. chempep.com

Alternative Amine Bases: While piperidine is highly effective, concerns over its toxicity and regulatory status have led to the investigation of alternative bases. nih.govwikipedia.org

Piperazine: A less toxic alternative that can be used for Fmoc deprotection, sometimes in combination with other reagents. nih.govresearchgate.net

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic base that can remove the Fmoc group much faster than piperidine. chempep.compeptide.com However, because it does not scavenge the DBF intermediate, a scavenger like piperidine is often added in small amounts. chempep.compeptide.com DBU should be used with caution as it can promote side reactions like aspartimide formation. peptide.com

4-Methylpiperidine (4MP): A viable alternative to piperidine that shows similar deprotection kinetics for many amino acids. embrapa.brnih.gov

The choice of deprotection reagent and conditions can be critical, especially in "difficult sequences" where peptide aggregation might hinder reagent access. chempep.com In such cases, stronger deprotection cocktails or longer reaction times may be necessary. chempep.com

Interactive Table: Comparison of Fmoc Deprotection Reagents

| Base | Typical Concentration | Key Advantages | Key Disadvantages |

| Piperidine | 20% in DMF wikipedia.org | Highly effective, scavenges DBF. researchgate.netwikipedia.org | Toxicity and regulatory concerns. nih.govwikipedia.org |

| Piperazine | 5-10% in DMF researchgate.netwikipedia.org | Less toxic alternative. nih.gov | May be less efficient than piperidine. nih.gov |

| DBU | 1-5% in DMF chempep.com | Very fast deprotection. peptide.com | Does not scavenge DBF, can promote side reactions. chempep.compeptide.com |

| 4-Methylpiperidine | 20% in DMF nih.gov | Viable alternative to piperidine with similar kinetics. embrapa.br | --- |

Fmoc Deprotection Conditions and Mechanistic Considerations

In-situ Monitoring of Deprotection Efficiency (e.g., UV-Vis Spectroscopy of Dibenzofulvene Adduct)

The efficiency of the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of (R)-2-aminoheptanoic acid is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). Incomplete deprotection leads to the formation of deletion peptide sequences, which can be difficult to separate from the target peptide. To ensure the complete removal of the Fmoc group, the deprotection reaction can be monitored in-situ using UV-Vis spectroscopy. nih.gov

This technique leverages the strong UV absorbance of the dibenzofulvene-piperidine adduct, a byproduct formed during the piperidine-mediated cleavage of the Fmoc group. nih.govmdpi.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com The dibenzofulvene-piperidine adduct exhibits a characteristic absorbance maximum around 301 nm. nih.govrsc.org By continuously monitoring the absorbance of the solution flowing from the synthesis vessel, the progress of the deprotection reaction can be tracked in real-time. nih.gov An increase in absorbance indicates the release of the Fmoc group, and the reaction is considered complete when the absorbance reaches a stable plateau. nih.gov

This real-time monitoring is particularly valuable when incorporating non-standard amino acids like (R)-2-aminoheptanoic acid, as their deprotection kinetics may differ from those of proteinogenic amino acids. nih.gov Factors such as steric hindrance or peptide aggregation can slow down the deprotection process. UV-Vis monitoring allows for the implementation of extended deprotection times or the use of stronger deprotection reagents, such as cocktails containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), if necessary to ensure complete Fmoc removal. nih.gov Some automated peptide synthesizers are equipped with UV monitors that can automatically extend deprotection times based on the real-time feedback. thieme-connect.dersc.org

| Parameter | Description | Typical Value/Range |

| Monitored Species | Dibenzofulvene-piperidine adduct | - |

| Wavelength (λmax) | The wavelength of maximum absorbance for the adduct. | 290-305 nm mdpi.com |

| Solvent | The solvent used for the deprotection reaction. | DMF or NMP mdpi.com |

| Deprotection Reagent | The base used to cleave the Fmoc group. | 20% Piperidine in DMF scielo.org.mx |

Resin Selection and Functionalization for C-Terminal Peptide Attachment

If a C-terminal carboxylic acid is desired, two common choices are the Wang resin and the 2-chlorotrityl chloride (2-CTC) resin. biotage.comuci.edu

Wang Resin : This resin is functionalized with a p-alkoxybenzyl alcohol linker. biotage.com The first amino acid, this compound, is typically attached via an ester bond. Cleavage from the Wang resin requires strong acidic conditions, usually with concentrated trifluoroacetic acid (TFA). biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-labile, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., 1-3% TFA). biotage.comiris-biotech.de This is advantageous for peptides containing acid-sensitive moieties. The bulky trityl linker also helps to minimize racemization of the C-terminal residue during the initial loading and subsequent synthesis steps. biotage.com

The process of attaching the first amino acid to the resin is known as functionalization or loading. For the 2-CTC resin, this compound is reacted with the resin in the presence of a hindered base like diisopropylethylamine (DIPEA). uci.edu The loading level of the resin must be carefully controlled; too low a loading results in poor yield, while excessively high loading can lead to incomplete reactions due to steric hindrance and peptide aggregation. The loading is often determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of the loaded resin and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct. rsc.org

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Functionality | Key Feature |

| Wang Resin | p-Alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA) biotage.com | Carboxylic Acid | Commonly used, higher loading capacity. biotage.com |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Mild acid (e.g., 1-3% TFA) biotage.com | Carboxylic Acid | Minimizes racemization, suitable for acid-sensitive peptides. biotage.com |

| Rink Amide Resin | Modified Rink Amide | Strong acid (e.g., TFA) iris-biotech.de | Amide | For synthesis of C-terminal peptide amides. uci.edu |

Implementation in Automated and Manual SPPS Techniques

This compound can be incorporated into peptide sequences using both automated and manual SPPS methods. uci.edu The underlying chemical steps of deprotection, washing, coupling, and capping are identical in both approaches. uci.edu

Automated SPPS utilizes programmable synthesizers to perform the repetitive cycles of the synthesis, offering high throughput and reproducibility. beilstein-journals.org These instruments can be programmed to accommodate the specific requirements of non-standard amino acids. For instance, due to the potential for slower coupling kinetics of the sterically bulkier (R)-2-aminoheptanoic acid compared to smaller proteinogenic amino acids, a "double-coupling" protocol may be employed. This involves repeating the coupling step to ensure complete reaction and minimize the formation of deletion peptides. nih.gov Many modern synthesizers also incorporate real-time monitoring, such as UV-Vis monitoring of Fmoc deprotection, to automatically adjust reaction times. bachem.com

Manual SPPS offers greater flexibility and is often preferred for complex syntheses or for optimizing reaction conditions. lsu.edu The direct involvement of the chemist allows for real-time adjustments based on qualitative tests, such as the Kaiser test, which detects free primary amines and indicates incomplete coupling. If a coupling reaction with this compound is found to be incomplete, the reaction time can be extended, or alternative coupling reagents can be used. While more labor-intensive, manual synthesis provides an unparalleled level of control, which can be crucial for challenging sequences. uci.edu

Solution-Phase Peptide Synthesis (LPPS) Methodologies Incorporating this compound

While less common than SPPS, solution-phase peptide synthesis (LPPS) remains a viable method, especially for the large-scale production of short peptides. In LPPS, all reactions are carried out in a homogenous solution, and purification after each step is performed by techniques such as extraction, precipitation, or chromatography. publish.csiro.au

The incorporation of this compound in LPPS follows standard peptide coupling procedures. The carboxyl group of this compound is activated using a coupling reagent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com The activated amino acid is then reacted with the free N-terminal amine of the growing peptide chain in a suitable organic solvent.

After each coupling step, the protected peptide is isolated and purified. The Fmoc group is then removed with a secondary amine, such as piperidine or diethylamine, to prepare for the next coupling cycle. publish.csiro.au LPPS can also be performed using a fragment condensation strategy, where protected peptide fragments are synthesized and then joined together. This compound can be incorporated into one of these fragments. This approach can be more efficient for long peptides but requires careful control to prevent racemization during the fragment coupling step.

Design Principles for Peptides Incorporating this compound

Induction of Conformational Constraint and Secondary Structure Motifs

The incorporation of non-proteinogenic amino acids like (R)-2-aminoheptanoic acid is a key strategy in peptidomimetic design to introduce conformational constraints and stabilize specific secondary structures. researchgate.netmdpi.com The hydrophobic pentyl side chain of (R)-2-aminoheptanoic acid can participate in intramolecular hydrophobic interactions, which can favor the formation of ordered structures such as α-helices and β-sheets. biorxiv.org

By restricting the conformational freedom of the peptide backbone, the entropic cost of binding to a biological target can be reduced, potentially leading to increased binding affinity and biological activity. researchgate.net The strategic placement of (R)-2-aminoheptanoic acid can help to pre-organize the peptide into its bioactive conformation. For example, in α-helical peptides, positioning hydrophobic residues at specific intervals can stabilize the helical fold. nih.gov Similarly, in β-sheets, the hydrophobic side chain can contribute to the stability of the sheet structure. The inherent conformational preferences of (R)-2-aminoheptanoic acid itself can also promote the formation of specific turn structures, which are critical elements of protein and peptide folding. mdpi.com

Modulation of Peptide Hydrophobicity and Lipophilicity

This increased lipophilicity can enhance the peptide's ability to cross biological membranes, which is often a desirable property for therapeutic peptides intended to act on intracellular targets. nih.gov However, a significant increase in hydrophobicity can also lead to poor aqueous solubility and an increased tendency for aggregation, which can be detrimental to the peptide's function and formulation. nih.gov Therefore, a careful balance must be struck. The design of peptides containing (R)-2-aminoheptanoic acid often involves the strategic placement of hydrophilic residues elsewhere in the sequence to maintain adequate solubility. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research of Fmoc R 2 Aminoheptanoic Acid and Its Peptide Conjugates

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Fmoc-protected amino acids and peptides. It is instrumental in both the purification of synthetic products and the critical assessment of their purity and stereochemical fidelity.

Reversed-Phase HPLC (RP-HPLC) for Peptide Purification and Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is extensively used for the purification and purity analysis of peptides containing Fmoc-R-2-aminoheptanoic acid. semanticscholar.orgmdpi.com This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (commonly C4, C8, or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with trifluoroacetic acid (TFA) as an ion-pairing agent. scienceopen.comscielo.org.mx

In a typical application, a crude peptide synthesized via solid-phase peptide synthesis (SPPS) is dissolved and injected into the RP-HPLC system. semanticscholar.orgscielo.org.mx A gradient of increasing organic solvent concentration is applied, causing molecules to elute based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. semanticscholar.orgscielo.org.mx For instance, a peptide containing (R)-2-aminoheptanoic acid was purified using a preparative RP-HPLC with a gradient of 0-50% acetonitrile in water. semanticscholar.org The purity of the collected fractions is then confirmed using analytical RP-HPLC, where a sharp, single peak indicates a high degree of purity. semanticscholar.orgmdpi.com Purity levels greater than 95% are routinely achieved and verified by this method. mdpi.com The identity of the purified peptide is subsequently confirmed by mass spectrometry. semanticscholar.org

Table 1: Exemplary RP-HPLC Conditions for Peptide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., Agilent Eclipse XDB-C18, Phenomenex Kinetex C18) | scienceopen.comscielo.org.mx |

| Mobile Phase A | Water with 0.1% TFA | scienceopen.com |

| Mobile Phase B | Acetonitrile with 0.08% TFA | scienceopen.com |

| Flow Rate | 0.375 - 1.0 mL/min | scienceopen.comscielo.org.mx |

| Detection | UV at 220, 254, 260, or 280 nm | semanticscholar.orgscienceopen.com |

| Gradient | Linear gradient of increasing Mobile Phase B | semanticscholar.orgscienceopen.com |

Chiral HPLC for Absolute Configuration and Enantiomeric Excess Determination

Ensuring the stereochemical integrity of this compound is critical, as the biological activity of peptides is often dependent on the specific chirality of their constituent amino acids. Chiral HPLC is the definitive method for confirming the absolute configuration and determining the enantiomeric excess (e.e.) of the amino acid derivative. semanticscholar.org

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. sigmaaldrich.com For Fmoc-amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven to be highly effective. sigmaaldrich.com In one study, this compound was analyzed using an OJ-H chiral column. semanticscholar.org The analysis, performed with 20% methanol (B129727) in CO2 as the mobile phase, resulted in a distinct retention time of 3.4 minutes for the R-enantiomer, confirming its identity and high enantiomeric purity. semanticscholar.org The enantiomeric purity is often further supported by measuring the optical rotation of the compound. semanticscholar.org

Mass Spectrometry (MS) for Molecular Identity and Peptide Sequence Validation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and, more importantly, for verifying the identity and sequence of peptides incorporating this amino acid. acs.orgmpg.de Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with mass analyzers such as Time-of-Flight (TOF) or quadrupole detectors. scielo.org.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the three-dimensional structure of molecules in solution. For peptides containing this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Peptides

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides in solution. uzh.chsquarespace.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is highly sensitive to the peptide's conformation.

Peptides containing this compound can be analyzed by CD to determine if they adopt α-helical, β-sheet, or random coil structures. researchgate.net For example, α-helical structures typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. researchgate.net In contrast, β-sheets exhibit a negative band around 218 nm and a positive band near 195 nm. mdpi.com By monitoring changes in the CD spectrum under different conditions (e.g., temperature, pH, solvent), researchers can study the conformational stability and folding/unfolding transitions of the peptide. squarespace.com The π-π stacking interactions of the Fmoc groups themselves can also contribute to the CD signal, particularly in the 250-310 nm region, providing information on the self-assembly and aggregation of Fmoc-modified peptides. mdpi.com

Other Advanced Spectroscopic and Microscopic Techniques

A variety of other advanced techniques can be employed to characterize the properties of this compound-containing peptides, especially when they form larger supramolecular structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational modes of functional groups within the peptide. core.ac.uk The amide I band (1600-1700 cm⁻¹) is particularly informative for secondary structure analysis, complementing CD data. researchgate.netnih.gov

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of particles or molecules in solution, such as peptide aggregates or oligomers. medium.comnanotempertech.com It is valuable for studying the self-assembly and aggregation behavior of peptides, which can be influenced by the hydrophobic nature of the 2-aminoheptanoic acid side chain. medium.compreprints.org

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of materials. sun.ac.za For peptide conjugates that form supramolecular structures like hydrogels or nanofibers, SEM can visualize the three-dimensional network architecture of the assembled fibrils. mdpi.comsun.ac.za

Table 2: Summary of Advanced Characterization Techniques

| Technique | Information Obtained | Application Example |

|---|---|---|

| FT-IR | Secondary structure (Amide I band), functional groups | Confirming β-sheet formation in peptide hydrogels researchgate.net |

| DLS | Hydrodynamic size, aggregation state | Monitoring peptide self-assembly into oligomers medium.com |

| SEM | Surface morphology, fibrillar network structure | Visualizing the porous structure of peptide-based biomaterials mdpi.comsun.ac.za |

Advanced Research Applications of Fmoc R 2 Aminoheptanoic Acid and Its Peptide Derivatives

Development of Peptidomimetics with Tuned Biological Activities

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and bioavailability. sigmaaldrich.com The incorporation of non-canonical amino acids like Fmoc-R-2-aminoheptanoic acid is a key strategy in the design of peptidomimetics with tailored biological activities. sigmaaldrich.comnih.gov

A notable example is the synthesis of histone tail-derived peptidomimetic inhibitors. Researchers have prepared Fmoc amino acids with zinc-binding groups and incorporated them into H3K27 peptides using Fmoc/tBu solid-phase peptide synthesis (SPPS). researchgate.net One such peptide, containing a derivative of this compound, demonstrated potent inhibition of the NuRD corepressor complex, highlighting the potential of these modified amino acids in generating selective HDAC inhibitors. researchgate.net

| Compound | Target | Activity | Reference |

| Peptide 11 (containing Fmoc-Asu(NHOtBu)-OH) | NuRD corepressor complex (HDAC1-MTA1-RBBP4) | IC50 = 390 nM | researchgate.net |

Exploration of Protein-Protein Interactions and Enzyme Inhibition Mechanisms

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, making them attractive therapeutic targets. explorationpub.com Stapled peptides, which are peptides conformationally constrained by a synthetic brace, have emerged as a promising modality for modulating PPIs. explorationpub.com The incorporation of non-canonical amino acids, including derivatives of 2-aminoheptanoic acid, can be crucial in optimizing the properties of these stapled peptides, such as their helicity, stability, and cell permeability. explorationpub.com

In the context of enzyme inhibition, the introduction of this compound into peptide sequences allows for a detailed exploration of enzyme-substrate interactions. The long aliphatic side chain can serve as a probe to map hydrophobic regions within an enzyme's active site. By systematically replacing canonical amino acids with 2-aminoheptanoic acid, researchers can elucidate the role of hydrophobicity in substrate recognition and catalysis.

For example, a study focused on mapping the interaction of a cancer-derived histone mutant with the methyltransferase PRC2 utilized this compound. semanticscholar.org A peptide containing this unnatural amino acid was synthesized to investigate the binding interface and inhibitory mechanisms. semanticscholar.org

Fabrication of Bio-Inspired Functional Materials (e.g., Supramolecular Gels, Self-Assembling Systems)

The Fmoc group, with its inherent aromaticity and hydrophobicity, is a powerful driver for the self-assembly of amino acids and peptides into ordered nanostructures. beilstein-journals.orgnih.gov This has led to the development of a wide range of bio-inspired functional materials, including supramolecular gels and self-assembling systems. beilstein-journals.orgnih.gov The conjugation of Fmoc to amino acids, even single ones, can induce self-assembly into structures like nanofibers and hydrogels. nih.govacs.org

The nature of the amino acid side chain plays a critical role in modulating the properties of these self-assembled materials. chemrxiv.org While much research has focused on Fmoc-dipeptides and Fmoc-amino acids with aromatic side chains, there is growing interest in those with aliphatic side chains like this compound. beilstein-journals.orgchemrxiv.org The hydrophobic interactions of the heptyl chains, in concert with the π-π stacking of the Fmoc groups and hydrogen bonding of the peptide backbone, can lead to the formation of unique and stable supramolecular architectures. nih.govnih.gov

These materials have potential applications in various fields, including:

Drug Delivery: Hydrogels can encapsulate therapeutic agents for slow and sustained release. beilstein-journals.org

Cell Culture: The biocompatible nature of these materials makes them suitable scaffolds for 3D cell culture. beilstein-journals.org

Biocatalysis: Enzymes can be immobilized within the hydrogel matrix, enhancing their stability and reusability. acs.org

A study on the self-assembly of Fmoc-modified aliphatic amino acids demonstrated that the morphology of the resulting structures (e.g., flower-like, tube-like, or fiber-like) is highly dependent on the specific amino acid, its concentration, and the temperature. chemrxiv.org

Applications in Proteomics and Chemical Biology for Non-Canonical Amino Acid Incorporation

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in proteomics and chemical biology. researchgate.netacs.org It allows for the introduction of unique chemical functionalities, such as bio-orthogonal handles, which can be used to probe and manipulate protein function in living systems. researchgate.netresearchgate.net this compound is commercially available for use in proteomics research and solid-phase peptide synthesis (SPPS), enabling its incorporation into peptide chains. scbt.comsemanticscholar.orgnih.gov

There are two primary methods for incorporating ncAAs into proteins:

Selective Pressure Incorporation (SPI): This method relies on the ability of the cell's natural translational machinery to recognize and incorporate structural analogs of canonical amino acids. nih.gov

Stop Codon Suppression (SCS): This technique involves the use of an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the ncAA and incorporates it in response to a nonsense (stop) codon. nih.gov

The use of Fmoc-protected ncAAs like this compound is essential for the chemical synthesis of peptides containing these modified residues, which can then be used as standards or probes in proteomics studies. scbt.comnih.gov

Investigation of Conformational Preferences and Helical Structures in Unnatural Amino Acid-Containing Peptides

The incorporation of unnatural amino acids can significantly influence the conformational preferences of peptides, including their propensity to form helical structures. beilstein-journals.org The side chain of an amino acid plays a crucial role in determining the local backbone conformation. The long, flexible alkyl side chain of 2-aminoheptanoic acid can impact the peptide's secondary structure.

Studies on peptides containing ω-amino acids have shown that they possess a greater degree of conformational variability compared to α-amino acids, which can lead to a wider range of backbone structures. researchgate.net While extensive research has been conducted on the helical propensities of fluorinated aliphatic amino acids, the conformational effects of their non-fluorinated counterparts like 2-aminoheptanoic acid are also of significant interest. beilstein-journals.org The hydrophobic nature of the heptyl side chain can contribute to the stabilization of folded structures, potentially through interactions within a hydrophobic core. beilstein-journals.org

Use in the Synthesis of Bioconjugates and Molecular Probes

This compound and its derivatives can be valuable building blocks in the synthesis of bioconjugates and molecular probes. stanford.edursc.org The amino and carboxyl groups provide handles for conjugation, while the heptyl side chain offers a non-polar spacer or a point for further functionalization.

For example, 6-aminohexanoic acid (Ahx), a structurally similar ω-amino acid, is frequently used as a flexible and hydrophobic linker in various biologically active molecules. mdpi.comnih.gov It has been incorporated into peptide nucleic acid (PNA) conjugates to improve their splice-redirecting activity and into peptide-based enzyme inhibitors to enhance hydrophobic interactions. mdpi.comnih.gov Similarly, 2-aminoheptanoic acid can be used to create linkers with specific lengths and hydrophobicities for various bioconjugation applications.

The synthesis of activity-based probes (ABPs) for studying enzyme function often involves the use of Fmoc-protected amino acids. stanford.edu These probes typically contain a reactive group (warhead) that covalently binds to the active site of the target enzyme and a recognition element that directs the probe to the desired enzyme family. The incorporation of this compound into the recognition element could be used to optimize the probe's selectivity for enzymes with hydrophobic binding pockets.

Emerging Trends and Future Research Directions in Fmoc R 2 Aminoheptanoic Acid Chemistry

Development of More Sustainable and Green Chemistry Approaches in Unnatural Amino Acid Synthesis

The synthesis of unnatural amino acids, including Fmoc-R-2-aminoheptanoic acid, traditionally involves methods that can be resource-intensive and generate significant waste. nih.gov Recognizing these challenges, the field is shifting towards more sustainable and environmentally friendly "green chemistry" approaches. semanticscholar.org

Key areas of development include:

Enzymatic and Biocatalytic Methods: The use of enzymes, such as transaminases, offers a highly selective and efficient route to UAAs. researchgate.net These biological catalysts operate under mild conditions, reducing energy consumption and avoiding the use of harsh or toxic reagents. For instance, ω-transaminases have been successfully employed for the synthesis of various amino acids from α-keto acid substrates. researchgate.net

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of UAA derivatives. semanticscholar.org It is considered a green chemistry approach as it often requires less solvent and energy compared to conventional heating methods. semanticscholar.org

Solvent-Free and Aqueous Media Reactions: Efforts are being made to minimize or eliminate the use of hazardous organic solvents. researchgate.net Research into performing Fmoc protection of amino acids in aqueous media or under solvent-free conditions is a promising avenue. researchgate.net

In Situ Fmoc Removal: A novel strategy in solid-phase peptide synthesis (SPPS) involves combining the coupling and deprotection steps. rsc.orgpeptide.com This "in situ" Fmoc removal significantly reduces the amount of solvent needed for washing, a major contributor to waste in SPPS. rsc.orgpeptide.com This approach can lead to solvent savings of up to 75%. rsc.orgpeptide.com

Discovery of Novel Protecting Groups and Orthogonal Cleavage Strategies

The success of complex peptide synthesis, especially those incorporating UAAs, relies heavily on the strategic use of protecting groups. The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering an orthogonal system where the temporary Fmoc group is removed by a base, while the permanent side-chain protecting groups are cleaved by acid. csic.esnih.govbeilstein-journals.org

The quest for even greater control and versatility has led to the exploration of new protecting groups and orthogonal cleavage strategies:

Multi-dimensional Orthogonal Systems: To synthesize increasingly complex structures like branched and cyclic peptides, researchers are developing triorthogonal and even four-dimensional protection schemes. csic.es These systems employ protecting groups that can be removed under unique conditions, independent of one another.

Novel Protecting Groups: A variety of protecting groups are being investigated to expand the synthetic toolbox. Examples include:

Allyloxycarbonyl (Alloc): Removable under specific conditions, allowing for selective deprotection. rsc.org

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): Stable to piperidine (B6355638) and TFA but cleaved by hydrazine, making it a valuable tool in Fmoc-based SPPS. rsc.orgsigmaaldrich.com

4-methyltrityl (Mtt): Another selectively removable group used for side-chain protection. rsc.org

Azido groups: These can be reduced to amines under mild conditions, providing another layer of orthogonality. sigmaaldrich.com

Safety-Catch Linkers and Protecting Groups: These groups are stable under standard synthesis conditions but can be activated by a specific chemical transformation, allowing for their subsequent cleavage under mild conditions. csic.es Arylalkyl sulfoxides are one example of a scaffold used in the development of such safety-catch groups. csic.es

These advancements in protecting group chemistry are crucial for the precise and efficient synthesis of peptides containing this compound, enabling the creation of molecules with tailored architectures and functionalities.

Advancements in Automated Peptide Synthesis Featuring Unnatural Amino Acids

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, making it possible to synthesize long and complex sequences with high efficiency. rsc.orgpeptide.com The integration of unnatural amino acids like this compound into automated workflows is a key area of progress.

Key developments in this area include:

Compatibility of Fmoc Chemistry: The Fmoc/tBu protection strategy is well-suited for automation due to the mild conditions required for Fmoc group removal, which are compatible with a wide range of UAAs and their side-chain protecting groups. beilstein-journals.orgnih.gov

Improved Synthesizers: Modern automated peptide synthesizers offer advanced features such as microwave-assisted heating, which can accelerate coupling and deprotection steps, and sophisticated fluidic systems for precise reagent delivery and washing. beilstein-journals.org

Specialized Resins and Linkers: The development of new solid supports and linkers has expanded the capabilities of automated SPPS. For example, highly acid-labile resins allow for the synthesis of protected peptide fragments that can be used in convergent synthesis strategies. lsu.edu

Protocols for UAA Incorporation: Standardized protocols and optimized coupling conditions are being developed to ensure the efficient incorporation of UAAs into growing peptide chains during automated synthesis. uci.edu

These advancements are making the synthesis of peptides containing this compound more accessible, reliable, and scalable, facilitating research and development in various fields.

Computational Modeling for Rational Design of this compound-Containing Peptides and Their Interactions

Computational modeling has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational approaches are being used to rationally design peptides with specific properties and to understand their interactions with biological targets.

Key aspects of this trend include:

Peptide Design and Mimicry: Computational methods are employed to design peptides that mimic the binding interfaces of larger proteins, such as antibodies. scispace.com By analyzing the structure of a protein-protein interaction, researchers can identify key "knob" and "socket" residues and design smaller peptides that replicate these interactions. scispace.comacs.org

Predicting Binding Affinity and Conformation: Molecular docking and molecular dynamics (MD) simulations can predict how a peptide containing this compound will bind to a target protein and what its preferred conformation will be. explorationpub.com This information is crucial for optimizing the peptide's structure to enhance its binding affinity and specificity.

Structure-Activity Relationship (SAR) Studies: Computational models can help to elucidate the relationship between the structure of a peptide and its biological activity. nih.gov By systematically modifying the peptide sequence in silico and predicting the effect on its properties, researchers can guide the synthesis of more potent and effective molecules.

High-Throughput Screening: Computational methods can be used to virtually screen large libraries of peptides, identifying promising candidates for further experimental investigation. nih.gov

The integration of computational modeling with experimental synthesis and testing creates a powerful feedback loop that accelerates the discovery and development of novel peptides containing this compound.

Expanding the Scope of Research Applications in Advanced Materials Science and Targeted Therapeutics

The unique properties conferred by the incorporation of unnatural amino acids like this compound are opening up new avenues of research in both materials science and medicine.

Advanced Materials Science:

Self-Assembling Nanomaterials: The Fmoc group itself can drive the self-assembly of amino acids and peptides into well-ordered nanostructures, such as hydrogels. acs.org These materials have potential applications in:

Enzyme Immobilization: Fmoc-amino acid hydrogels can encapsulate enzymes, enhancing their stability and activity. acs.org

Drug Delivery: These hydrogels can be used for the controlled release of therapeutic agents. acs.org

Biomimetic Materials: Peptides containing UAAs can be designed to mimic the properties of natural materials, leading to the development of novel biomaterials with applications in tissue engineering and regenerative medicine. csic.es

Targeted Therapeutics:

Enhanced Antimicrobial Peptides (AMPs): The incorporation of hydrophobic UAAs like 2-aminooctanoic acid (a related compound) can enhance the antimicrobial activity of peptides by improving their ability to interact with and disrupt bacterial membranes. this compound, with its similar alkyl chain, is being explored for similar applications.

Peptide-Drug Conjugates (PDCs): Peptides can be used as targeting ligands to deliver cytotoxic drugs specifically to cancer cells, minimizing off-target effects. mdpi.com The inclusion of UAAs can improve the stability and targeting ability of these peptides. Spacers like aminohexanoic acid are often incorporated in the design of PDCs to ensure the targeting ligand can effectively recognize its binding motif. acs.orgmdpi.comnih.gov

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs. Stapled peptides, which are conformationally constrained by the incorporation of specific UAAs, are being developed to disrupt these interactions with high affinity and specificity. explorationpub.com

Therapeutic Peptides for Various Diseases: Peptides containing UAAs are being investigated for a wide range of therapeutic applications, including the treatment of cancer, fungal infections, and neurological disorders. nih.govresearchgate.netmdpi.com

The continued exploration of this compound and other UAAs is expected to lead to the development of a new generation of advanced materials and targeted therapies with significant scientific and clinical impact.

Q & A

Basic: What are the optimal purification methods for Fmoc-R-2-aminoheptanoic acid to ensure chiral integrity?

Answer:

this compound’s chiral purity is critical for peptide synthesis. Reverse-phase HPLC with a C18 column is recommended, using a gradient of acetonitrile/water (0.1% TFA) for separation. Retention time data (e.g., 3.4 min under specific conditions ) and optical rotation measurements ([α]D20 = +14.4° in DMF ) should be cross-validated to confirm enantiomeric excess. Pre-purification via trituration in cold ethyl acetate can remove non-polar impurities.

Basic: How do I characterize this compound for batch consistency in peptide synthesis?

Answer:

Use a combination of:

- NMR (¹H/¹³C) to verify backbone structure and absence of side-chain modifications.

- Mass spectrometry (MS) for molecular weight confirmation.

- Chiral HPLC to ensure ≥99% enantiomeric purity .

- Melting point analysis (compare with literature values) to detect crystalline impurities. Batch-to-batch variability can be minimized by standardizing Fmoc-deprotection conditions (e.g., 20% piperidine in DMF) and monitoring reaction intermediates .

Advanced: How can I resolve discrepancies in optical rotation data for this compound derivatives?

Answer:

Discrepancies may arise from solvent polarity, concentration, or residual acidic/basic groups. Follow these steps:

Standardize solvent systems : Use anhydrous DMF at 10 mg/mL for consistency .

Account for pH effects : Neutralize residual TFA (from HPLC purification) before measurement.

Cross-validate with circular dichroism (CD) : CD spectra provide complementary chiral information, reducing reliance on single-point optical rotation data.

Re-synthesize reference standards if batch-specific anomalies persist, ensuring coupling reagents (e.g., HATU/DIPEA) are freshly prepared to avoid racemization .

Advanced: What strategies improve coupling efficiency of this compound in sterically hindered peptide sequences?

Answer:

For sterically challenging residues:

- Activation reagents : Replace HOBt with Oxyma Pure to reduce racemization risk .

- Temperature control : Conduct couplings at 0–4°C to slow competing side reactions.

- Extended coupling times : Use 2–4 hours with double coupling steps for low-yield residues.

- Microwave-assisted synthesis : Apply controlled microwave energy (10–20 W) to enhance reaction kinetics without degrading Fmoc groups . Monitor real-time via LC-MS to abort reactions if byproducts exceed 5% .

Basic: How should I store this compound to prevent degradation?

Answer:

- Storage conditions : Desiccate at -20°C under nitrogen to prevent hydrolysis of the Fmoc group.

- Solvent compatibility : Avoid prolonged exposure to DMF or DMSO (>48 hours); aliquot into single-use vials.

- Stability monitoring : Perform monthly HPLC checks for new peaks (e.g., Fmoc-deprotected byproducts) .

Advanced: How do I design experiments to study the impact of this compound’s side-chain length on peptide helicity?

Answer:

Comparative CD analysis : Synthesize peptides replacing heptanoic acid with shorter (e.g., pentanoic) or longer (e.g., nonanoic) homologs.

Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model side-chain interactions with solvent and adjacent residues.

Thermal denaturation assays : Measure Tm values to correlate helicity with side-chain hydrophobicity.

Control for backbone modifications : Ensure all variants use identical Fmoc deprotection and coupling protocols to isolate side-chain effects .

Basic: What analytical techniques confirm the absence of residual solvents in this compound?

Answer:

- GC-MS : Quantify residual DMF, ethyl acetate, or TFA.

- Karl Fischer titration : Measure water content (<0.1% for anhydrous conditions).

- ¹H NMR : Detect solvent peaks (e.g., DMSO-d6 at 2.5 ppm) in deuterated chloroform .

Advanced: How can I troubleshoot low yields during solid-phase synthesis using this compound?

Answer:

Systematically evaluate:

- Resin swelling : Pre-swell resins (e.g., Rink amide) in DCM for 1 hour before DMF equilibration.

- Deprotection efficiency : Confirm complete Fmoc removal via UV monitoring (301 nm absorbance).

- Coupling pH : Maintain pH 8–9 using DIPEA; acidic conditions protonate amino groups, halting reactions.

- Byproduct analysis : Use MALDI-TOF to identify deletion sequences or truncated peptides .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers labeled for halogenated disposal .

Advanced: How do I validate the enantiomeric purity of this compound in regulatory-compliant research?

Answer:

Follow ICH Q6A guidelines:

- Chiral stationary phase HPLC : Use columns like Chirobiotic T (Teicoplanin-based) with mobile phase methanol/water (0.1% DEA).

- Comparative analysis : Match retention times and optical rotations with USP/EP-certified reference standards .

- Forced degradation studies : Expose to heat (40°C) and light (UV 254 nm) to validate stability-indicating methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.